

Spectroscopic Analysis of Butyl 4-nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Butyl 4-nitrobenzoate

Cat. No.: B092488

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This technical guide provides a comprehensive overview of the spectroscopic data for **Butyl 4-nitrobenzoate**, a compound of interest in various chemical research and development sectors. The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the structural characterization of this molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **Butyl 4-nitrobenzoate** reveals key vibrational frequencies corresponding to its ester and nitro functionalities.

Experimental Protocol:

A small amount of solid **Butyl 4-nitrobenzoate** is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The pressure arm is positioned over the sample to ensure good contact. The spectrum is then acquired over a standard range of 4000-400 cm^{-1} . Alternatively, a thin liquid film of the sample can be prepared for analysis.^[1]

Data Summary:

Wavenumber (cm ⁻¹)	Intensity	Assignment
1730-1715	Strong	C=O (Ester carbonyl) stretch
1523	Strong	Asymmetric NO ₂ stretch
1343	Strong	Symmetric NO ₂ stretch
1300-1000	Medium	C-O (Ester) stretch
~2960	Medium	C-H (Aliphatic) stretch
~1600	Medium	C=C (Aromatic) stretch

Data adapted from typical values for α,β -unsaturated esters and nitro compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of **Butyl 4-nitrobenzoate**.

Experimental Protocol:

Approximately 5-10 mg of **Butyl 4-nitrobenzoate** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in an NMR tube.[4] The spectrum is then acquired on an NMR spectrometer. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[5]

¹H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.25	d	2H	Aromatic protons ortho to NO ₂
~8.15	d	2H	Aromatic protons meta to NO ₂
~4.35	t	2H	-OCH ₂ -
~1.75	m	2H	-OCH ₂ CH ₂ -
~1.45	m	2H	-CH ₂ CH ₃
~0.95	t	3H	-CH ₃

Note: 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Ester)
~150	Aromatic C-NO ₂
~135	Aromatic C-COO
~130	Aromatic CH
~123	Aromatic CH
~65	-OCH ₂ -
~30	-OCH ₂ CH ₂ -
~19	-CH ₂ CH ₃
~13	-CH ₃

Data is referenced to Tetramethylsilane (TMS) at 0.00 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **Butyl 4-nitrobenzoate** ($C_{11}H_{13}NO_4$), the molecular weight is 223.22 g/mol .^[6]^[7]^[8]

Experimental Protocol:

The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.^[6] In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. In Chemical Ionization (CI), a reagent gas is used to produce a softer ionization, often resulting in a more prominent molecular ion peak.

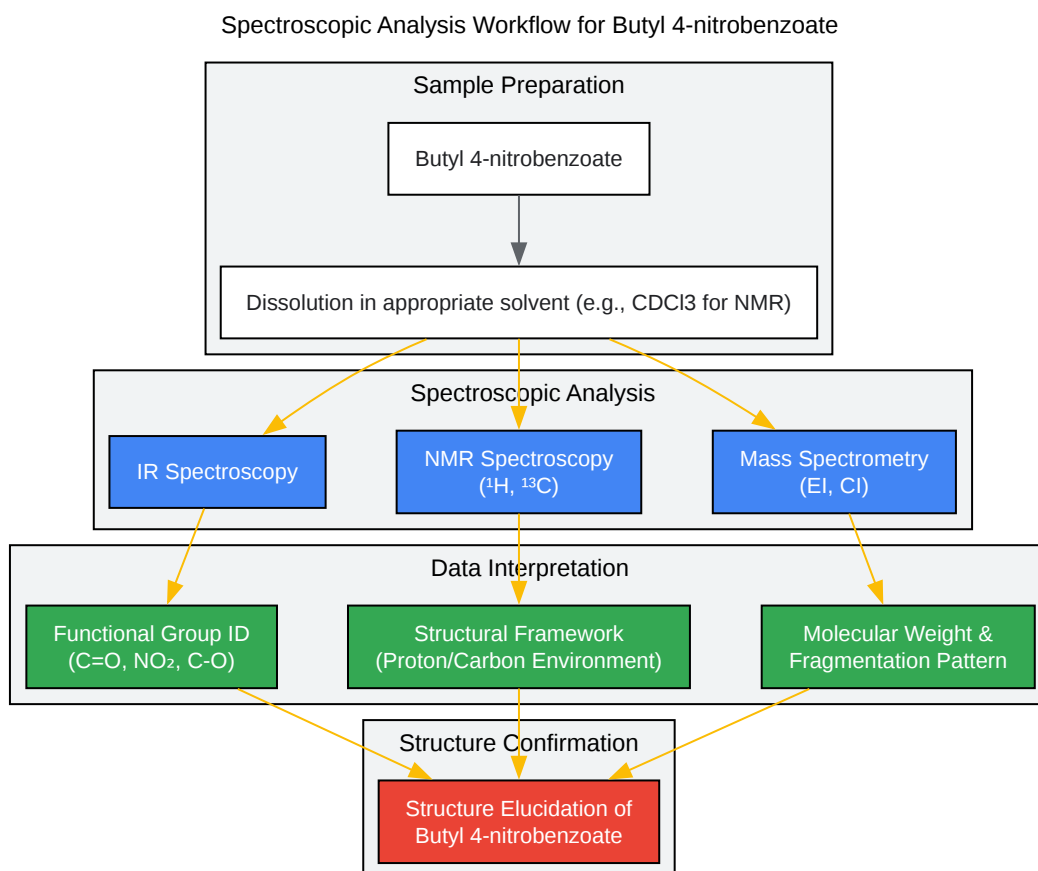
Data Summary (Electron Ionization - EI):

m/z	Relative Intensity	Possible Fragment
223	Low	$[M]^+$ (Molecular ion)
168	Moderate	$[M - C_4H_9O]^+$
150	Moderate	$[O_2NC_6H_4CO]^+$
56	High	$[C_4H_8]^+$

Note: The fragmentation pattern can vary depending on the ionization method and energy.^[6]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **Butyl 4-nitrobenzoate**.



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Caption: A workflow diagram for the spectroscopic analysis of **Butyl 4-nitrobenzoate**.

This guide provides a foundational set of spectroscopic data and protocols for **Butyl 4-nitrobenzoate**. Researchers are encouraged to consult the cited literature for further details and to optimize experimental conditions based on the specific instrumentation available.

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